molecular formula C13H11NO3 B1387765 N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide CAS No. 1090579-35-3

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide

Cat. No.: B1387765
CAS No.: 1090579-35-3
M. Wt: 229.23 g/mol
InChI Key: STHAZNMKCOCWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide” is a chemical compound with the molecular formula C13H11NO3 . It is also known by other synonyms such as “n-(2,3-Dihydrobenzofuran-5-yl)furan-2-carboxamide” and "2-Furancarboxamide, N-(2,3-dihydro-5-benzofuranyl)-" .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 229.23 . Further physical and chemical properties are not detailed in the search results.

Biochemical Analysis

Biochemical Properties

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit the growth of various cancer cell lines by interacting with specific enzymes and proteins involved in cell proliferation . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of their functions.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit cell growth in various cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. This inhibition is often due to the compound’s ability to interfere with cell signaling pathways that regulate cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran derivatives have been found to induce pro-oxidative effects, increasing reactive oxygen species in cancer cells. This increase in reactive oxygen species can lead to cell death, making the compound a potential candidate for cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell growth and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that regulate metabolic flux and metabolite levels. Benzofuran derivatives have been shown to affect the receptor tyrosine kinase signaling pathway, which is often overactive in cancer cells. By targeting this pathway, the compound can inhibit cancer cell growth and proliferation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions can help optimize the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s efficacy and specificity in targeting cancer cells.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(12-2-1-6-16-12)14-10-3-4-11-9(8-10)5-7-17-11/h1-4,6,8H,5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHAZNMKCOCWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide
Reactant of Route 2
Reactant of Route 2
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide
Reactant of Route 3
Reactant of Route 3
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide
Reactant of Route 4
Reactant of Route 4
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide
Reactant of Route 5
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide
Reactant of Route 6
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.